(+)-Camphor

Description

Properties

IUPAC Name |

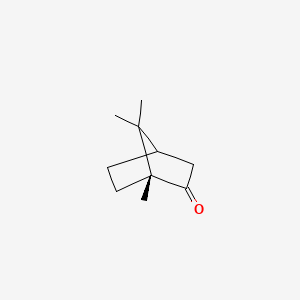

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYKIVIOFKYAU-MHPPCMCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(C1(C)C)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow crystalline solid, Camphoraceous aroma | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble, Soluble (in ethanol) | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Foundational & Exploratory

The Enduring Legacy of (+)-Camphor: A Technical Journey Through its History and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Camphor, a bicyclic monoterpene ketone, has captivated chemists and healers for centuries. Its distinctive aroma and multifaceted therapeutic properties have secured its place in traditional medicine and modern pharmaceuticals. This technical guide provides an in-depth exploration of the history and discovery of this compound, meticulously detailing its initial isolation, the groundbreaking experiments that unveiled its intricate structure, and the landmark achievement of its first total synthesis. By presenting key quantitative data, detailed experimental protocols, and visualized chemical workflows, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deeper understanding of this remarkable natural product.

A Storied Past: Early Isolation and Applications

The history of this compound is deeply rooted in antiquity, with early records from Asia detailing its use in religious ceremonies, as a fragrance, and for its medicinal properties.[1][2] The primary natural source of this compound is the camphor laurel tree (Cinnamomum camphora), native to East Asia.[3][4] Early methods of isolation were rudimentary yet effective, relying on the principle of steam distillation.

Traditional Isolation: Steam Distillation

The age-old technique of steam distillation was the cornerstone of camphor production for centuries.[5][6] The process, while varying slightly in apparatus, followed a fundamental workflow.

-

Harvesting and Preparation: Wood, leaves, and twigs from mature Cinnamomum camphora trees were harvested and chipped into small pieces to increase the surface area for efficient extraction.[7]

-

Steam Generation: Water was boiled in a separate vessel to generate steam.

-

Extraction: The steam was passed through the chipped camphor wood in a still. The hot steam would rupture the plant's oil glands, causing the volatile camphor to vaporize.

-

Condensation: The mixture of steam and camphor vapor was then passed through a condenser, typically a coiled tube cooled by a continuous flow of cold water. This caused the vapors to cool and condense back into a liquid/solid mixture.

-

Separation and Purification: The condensed mixture of water and crude camphor was collected. Due to its low water solubility, the waxy camphor solid could be readily separated from the water.[8] Further purification was achieved through pressing to remove residual oils and sublimation, where the crude camphor was gently heated, transforming it directly into a vapor that would then crystallize in a purer form on a cold surface.[5]

Figure 1: Traditional Isolation of this compound.

Unraveling the Molecular Architecture: The Structural Elucidation of this compound

The determination of camphor's complex bicyclic structure was a formidable challenge for 19th-century chemists and a pivotal moment in the development of organic chemistry. The journey to its structural elucidation was marked by a series of meticulous experiments and brilliant deductions, with the work of Julius Bredt being particularly instrumental.[9]

A key piece of the puzzle was the oxidation of camphor to camphoric acid, a reaction that helped to reveal the nature of the carbon skeleton.[3][10]

Key Experiment: Oxidation of Camphor to Camphoric Acid

The oxidation of camphor with nitric acid was a critical step in breaking down the bicyclic structure into a more readily analyzable dicarboxylic acid.

Materials:

-

Racemic Camphor: 305 g

-

Nitric Acid (density = 1.35): 1700 cc

-

Mercury: 60 g

-

Iron: 10 g

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid (density = 1.35).

-

Introduce 305 g of racemic camphor to the solution.

-

Heat the mixture with constant stirring at 75°C for 24 hours.

-

Increase the temperature to 80°C and continue heating and stirring for an additional 36 hours.

-

After the reaction is complete, cool the mixture. The camphoric acid will precipitate out of the solution.

-

Separate the precipitated camphoric acid by centrifugation.

-

Wash the solid camphoric acid with water.

-

Dry the purified camphoric acid under reduced pressure.

Yield: Approximately 92% of the theoretical yield.[11]

Figure 2: Workflow for the Oxidation of Camphor.

The Logic of Structure Determination

Julius Bredt, through a series of degradation and transformation reactions of camphor and its derivatives, ingeniously deduced its bicyclic structure. The logical flow of his reasoning was a landmark in structural chemistry.

Figure 3: Logical Flow of Camphor's Structure Elucidation.

The Pinnacle of Synthesis: Komppa's Total Synthesis of Camphoric Acid

The first total synthesis of camphoric acid by Gustaf Komppa in 1903 was a monumental achievement in organic chemistry, providing unequivocal proof of the structure of both camphoric acid and, by extension, camphor itself.[3] This synthesis was a testament to the power of synthetic chemistry in confirming complex molecular architectures.

Komppa's Synthetic Strategy

Komppa's synthesis began with simple, acyclic starting materials and masterfully constructed the complex bicyclic framework of camphoric acid.

-

Claisen Condensation: Diethyl oxalate and 3,3-dimethylpentanoic acid were reacted via a Claisen condensation to form diketocamphoric acid.

-

Methylation: The resulting diketocamphoric acid was methylated using methyl iodide.

-

Reduction: A complex reduction procedure was then employed to yield camphoric acid.

Figure 4: Key Stages of Komppa's Camphoric Acid Synthesis.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [8] |

| Molecular Weight | 152.23 g/mol | |

| Appearance | Colorless or white crystalline powder | [8] |

| Odor | Strong, penetrating, mothball-like | [8] |

| Melting Point | 175-177 °C | |

| Boiling Point | 204 °C | |

| Density | ~0.99 g/cm³ | [8] |

| Solubility in Water | 1.6 g/L at 25 °C | [8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | [12] |

Table 2: Chemical Properties and Reactivity of this compound

| Reaction | Reagents | Product(s) | Reference(s) |

| Oxidation | Nitric Acid | Camphoric Acid | [3][10] |

| Reduction | Sodium Borohydride | Isoborneol, Borneol | [10] |

| Enolate Formation | Strong Base (e.g., NaH) | Camphor Enolate | [10] |

Conclusion

The journey of this compound from an ancient remedy to a well-defined chemical entity is a compelling narrative of scientific discovery. The traditional methods of its isolation, the intellectual rigor applied to its structural elucidation, and the synthetic brilliance demonstrated in its total synthesis have all contributed to our comprehensive understanding of this important natural product. This technical guide, by providing a detailed account of these historical milestones, along with key data and experimental workflows, aims to equip today's researchers with a solid foundation for future innovation in the fields of natural product chemistry, drug development, and beyond. The enduring legacy of this compound serves as an inspiration, reminding us of the profound connection between the natural world and the advancements of chemical science.

References

- 1. CAMPHOR | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Camphor | 76-22-2 [chemicalbook.com]

- 5. niir.org [niir.org]

- 6. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Julius Bredt - Wikipedia [en.wikipedia.org]

- 10. Camphor - Wikipedia [en.wikipedia.org]

- 11. US2333718A - Process of preparing camphoric acid - Google Patents [patents.google.com]

- 12. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to the Natural Sources and Extraction of (+)-Camphor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, and purification of (+)-camphor. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Natural Sources of this compound

This compound is a bicyclic monoterpene ketone found in a variety of plant species. The most significant natural source is the camphor tree, Cinnamomum camphora, but other plants also contain notable amounts of this compound. The concentration and yield of camphor can vary significantly based on the plant's geographical location, chemotype, and the specific part of the plant being analyzed.

The primary natural sources of this compound include:

-

Cinnamomum camphora (Camphor Laurel): Native to East Asia, this evergreen tree is the most well-known and commercially significant source of natural camphor. Different parts of the tree, including the wood, leaves, branches, and roots, contain varying concentrations of camphor.[1][2][3] There are several chemotypes of C. camphora, with the "camphor type" having the highest concentration of camphor in its essential oil.[1][4]

-

Dryobalanops aromatica (Borneo Camphor): This tall timber tree, found in Southeast Asia, is another traditional source of camphor, often referred to as Borneo camphor.[5][6]

-

Rosmarinus officinalis (Rosemary): The leaves of this common herb contain a smaller but still significant amount of camphor, typically ranging from 0.05% to 0.5% of the essential oil.

-

Heterotheca spp. (Camphorweed): Certain species within this genus are known to contain a high percentage of camphor, with some containing around 5%.

-

Other Sources: Camphor is also found in camphor basil (Ocimum kilimandscharicum), a major source in Asia, and in some other related trees in the laurel family, such as Ocotea usambarensis.

Table 1: Camphor Content and Essential Oil Yield from Various Natural Sources

| Plant Species | Plant Part | Essential Oil Yield (% w/w) | Camphor Content in Essential Oil (%) | Reference(s) |

| Cinnamomum camphora | Leaves | 1.37 - 2.67 | 36.81 - 93.1 | [1][3][7] |

| Wood | 1.0 - 5.86 | 51.65 - 57.72 | [1][8] | |

| Twigs/Branches | ~1.05 | 53.6 - 61.83 | [1] | |

| Root | - | 11.8 | [2] | |

| Dryobalanops aromatica | - | - | - | [5][6] |

| Rosmarinus officinalis | Leaves | - | 0.05 - 0.5 | |

| Heterotheca spp. | - | - | ~5.0 |

Biosynthesis of this compound

The biosynthesis of this compound in plants follows the terpenoid pathway, starting from geranyl pyrophosphate (GPP). The key steps involve cyclization, hydrolysis, and oxidation reactions catalyzed by specific enzymes.

The biosynthetic pathway is as follows:

-

Cyclization: Geranyl pyrophosphate is cyclized by the enzyme bornyl diphosphate synthase to form (+)-bornyl diphosphate.

-

Hydrolysis: (+)-Bornyl diphosphate is then hydrolyzed by a phosphatase to yield (+)-borneol.

-

Oxidation: Finally, (+)-borneol is oxidized by the enzyme borneol dehydrogenase to produce this compound.

Extraction of this compound from Natural Sources

Several methods are employed for the extraction of camphor from plant materials. The choice of method depends on factors such as the starting material, desired purity, yield, and scalability.

Steam Distillation

Steam distillation is the most traditional and widely used method for extracting camphor, particularly from the wood and leaves of Cinnamomum camphora.[9][10] This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Experimental Protocol: Laboratory-Scale Steam Distillation of Cinnamomum camphora Leaves

-

Material Preparation:

-

Collect fresh or dried leaves of Cinnamomum camphora.

-

If using fresh leaves, chop them into smaller pieces to increase the surface area. If using dried leaves, they can be crushed.

-

Weigh a known amount of the plant material (e.g., 100-200 g).[11]

-

-

Apparatus Setup:

-

Assemble a steam distillation apparatus, which typically includes a steam generator, a distillation flask containing the plant material, a condenser, and a receiving flask. A Clevenger-type apparatus is commonly used for essential oil extraction.

-

-

Distillation:

-

Place the prepared plant material into the distillation flask and add a sufficient amount of water (e.g., 600 mL for 100-200 g of material).[12]

-

Heat the flask to generate steam, or introduce steam from an external generator.

-

Continue the distillation for a set period, typically 3 to 6 hours, until no more oil is collected in the distillate.[4][13]

-

-

Collection and Separation:

-

The distillate, a mixture of water and essential oil containing camphor, is collected in the receiving flask.

-

As the mixture cools, the camphor-rich oil will separate from the aqueous layer.

-

Separate the oil layer from the water using a separatory funnel.

-

-

Drying and Storage:

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified essential oil in a sealed, dark glass vial at a low temperature.

-

Solvent Extraction

Solvent extraction is another method used to isolate camphor, particularly from plant materials with lower camphor content. This method involves using an organic solvent to dissolve the camphor and other lipid-soluble compounds from the plant matrix.

Experimental Protocol: Solvent Extraction of Cinnamomum camphora Leaves

-

Material Preparation:

-

Extraction:

-

Place the powdered material in a flask and add a suitable organic solvent, such as ethanol, acetone, or benzene. A common material-to-liquid ratio is 1:15 (w/v).[14]

-

The mixture is then typically heated in a water bath at the boiling point of the solvent for a specified duration, for example, 4 hours.[14]

-

Alternatively, Soxhlet extraction can be used for continuous extraction.

-

-

Filtration and Concentration:

-

Purification:

-

The crude extract can be further purified using techniques like column chromatography or crystallization to isolate the camphor.

-

Supercritical CO₂ Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a more modern and environmentally friendly method for obtaining high-quality camphor extracts.[2][4][11][12][13][15] This technique utilizes the properties of CO₂ at its supercritical state (above its critical temperature and pressure) to act as a solvent.

Experimental Protocol: Supercritical CO₂ Extraction of Cinnamomum camphora Leaves

-

Material Preparation:

-

Dry and grind the Cinnamomum camphora leaves to a uniform particle size.

-

-

Extraction Parameters:

-

The extraction yield and composition are highly dependent on the temperature, pressure, and extraction time.

-

Optimal conditions for essential oil extraction from C. camphora leaves have been reported to be around an extraction pressure of 25 MPa, an extraction temperature of 45°C, and an extraction time of 2.5 hours, yielding up to 4.63% essential oil.[4][11][12][13]

-

Another study on a different variety reported the largest essential oil yield (4.31% w/w on a dry weight basis) at a pressure of 90 bar (9 MPa), a temperature of 60°C, a CO₂ flow rate of 2.5 mL/min, and a particle size of 0.37 mm.[15]

-

-

Extraction Process:

-

The ground plant material is packed into an extraction vessel.

-

Supercritical CO₂ is pumped through the vessel, where it dissolves the camphor and other essential oil components.

-

The CO₂-extract mixture then flows to a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and the extract to precipitate.

-

-

Collection:

-

The collected extract is a concentrated form of the essential oil, rich in camphor.

-

Table 2: Comparison of Different Extraction Methods for Essential Oil from Cinnamomum camphora

| Extraction Method | Typical Yield (%) | Advantages | Disadvantages | Reference(s) |

| Steam Distillation | < 0.5 - 2.67 | Well-established, relatively inexpensive equipment. | High temperatures can lead to degradation of some compounds; lower yield for some materials.[4][11][12][13] | [4][11][12][13] |

| Solvent Extraction | Varies | Can be efficient for low-yield materials. | Use of organic solvents can be hazardous and may leave residues in the final product. | [14] |

| Supercritical CO₂ Extraction | ~4.63 | High yield, high purity, solvent-free final product, tunable selectivity.[4][11][12][13] | High initial equipment cost. | [4][11][12][13] |

Purification of this compound

Crude camphor obtained from extraction processes often requires further purification to remove impurities and achieve the desired quality for pharmaceutical or research applications.

Sublimation

Sublimation is a common and effective method for purifying camphor due to its ability to transition directly from a solid to a gaseous state upon heating, and then back to a solid upon cooling, leaving non-volatile impurities behind.

Experimental Protocol: Laboratory-Scale Sublimation of Crude Camphor

-

Apparatus Setup:

-

Place the crude camphor in the bottom of a sublimation apparatus.

-

The apparatus typically consists of a vessel to hold the crude material and a cold surface (cold finger or a cooled condenser) for the purified camphor to deposit on.

-

-

Sublimation:

-

Gently heat the bottom of the apparatus. The temperature should be sufficient to cause the camphor to sublime without melting or decomposing.

-

The camphor vapor will rise and come into contact with the cold surface.

-

-

Collection:

-

The purified camphor will crystallize on the cold surface.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

-

Carefully scrape the purified camphor crystals from the cold surface.

-

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds like camphor. It involves dissolving the crude camphor in a suitable hot solvent and then allowing it to cool, whereupon the purified camphor crystallizes out, leaving impurities dissolved in the solvent.

Experimental Protocol: Recrystallization of Crude Camphor

-

Solvent Selection:

-

Dissolution:

-

Place the crude camphor in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the camphor completely.

-

-

Decolorization (Optional):

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The solution should then be hot-filtered to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

-

Isolation and Drying:

-

Collect the purified camphor crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals thoroughly to remove all traces of the solvent.

-

Conclusion

This guide has provided a detailed overview of the natural sourcing and extraction of this compound for a scientific audience. The primary natural source remains Cinnamomum camphora, with significant variations in camphor content based on chemotype and plant part. Steam distillation, solvent extraction, and supercritical CO₂ extraction are the principal methods for obtaining crude camphor, each with distinct advantages and disadvantages in terms of yield, purity, and environmental impact. Subsequent purification via sublimation or recrystallization is essential to achieve the high purity required for pharmaceutical and research applications. The provided experimental protocols and comparative data serve as a valuable resource for professionals in the field of natural product chemistry and drug development.

References

- 1. The Chemical Profiling of Essential Oils from Different Tissues of Cinnamomum camphora L. and Their Antimicrobial Activities | MDPI [mdpi.com]

- 2. Extraction of ho-sho (Cinnamomum camphora nees and eberm var. Linaloolifera fujita) essential oil with supercritical CO2: experiments and modeling – ScienceOpen [scienceopen.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Extraction of Camphor Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. updatepublishing.com [updatepublishing.com]

- 8. Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Sciencemadness Discussion Board - cinnamomum camphora and questions - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. Extraction of Camphor Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction | MDPI [mdpi.com]

- 13. Extraction of Camphor Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Efficient Extraction of Bioenergy From Cinnamomum camphora Leaves [frontiersin.org]

- 15. scielo.br [scielo.br]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ocw.mit.edu [ocw.mit.edu]

The intricate Pathway of (+)-Camphor Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of (+)-camphor, a bicyclic monoterpene with significant applications in the pharmaceutical and chemical industries. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols, and visualizes the metabolic cascade from geranyl diphosphate to the final product, this compound.

Introduction

This compound is a naturally occurring terpenoid ketone found in the wood of the camphor laurel (Cinnamomum camphora) and other aromatic plants. Its diverse biological activities and utility as a chemical precursor have driven research into its biosynthesis. Understanding this pathway at a molecular level is crucial for metabolic engineering efforts aimed at enhancing its production in microbial or plant-based systems. The biosynthesis of this compound from the universal monoterpene precursor, geranyl diphosphate (GPP), is a three-step enzymatic process.

The Core Biosynthetic Pathway

The conversion of GPP to this compound is catalyzed by a sequence of three key enzymes:

-

(+)-Bornyl Diphosphate Synthase (BPS): This enzyme initiates the pathway by catalyzing the complex cyclization of the linear GPP molecule into the bicyclic (+)-bornyl diphosphate.[1][2] This reaction is a critical control point in the biosynthesis of camphor and other monoterpenes.[2][3] The mechanism involves an initial isomerization of GPP to linalyl diphosphate (LPP), which then undergoes a series of carbocation-mediated cyclizations to form the bornyl scaffold.[2]

-

Bornyl Diphosphate Diphosphatase: Following the formation of (+)-bornyl diphosphate, a phosphatase catalyzes the hydrolysis of the diphosphate group to yield (+)-borneol. While this enzymatic step is essential, specific phosphatases dedicated to this reaction in camphor-producing plants are not as extensively characterized as the other enzymes in the pathway.

-

(+)-Borneol Dehydrogenase (BDH): The final step is the NAD⁺-dependent oxidation of the hydroxyl group of (+)-borneol to the corresponding ketone, this compound, catalyzed by (+)-borneol dehydrogenase.[1][4]

Quantitative Enzyme Kinetics

The efficiency of the key enzymes in the this compound biosynthetic pathway has been characterized in several studies. The following tables summarize the available kinetic parameters for (+)-bornyl diphosphate synthase and (+)-borneol dehydrogenase from different sources.

Table 1: Kinetic Parameters of (+)-Bornyl Diphosphate Synthase (BPS)

| Enzyme Source | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

| Cinnamomum burmanni (CbTPS1) | GPP | 5.11 ± 1.70 | 0.01 | [3] |

Table 2: Kinetic Parameters of (+)-Borneol Dehydrogenase (BDH)

| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

| Pseudomonas sp. TCU-HL1 | (+)-Borneol | 0.20 ± 0.01 | 0.75 ± 0.01 | [1] |

| Pseudomonas sp. TCU-HL1 | (-)-Borneol | 0.16 ± 0.01 | 0.53 ± 0.01 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.

Enzyme Purification

4.1.1. Purification of (+)-Bornyl Diphosphate Synthase (Recombinant)

This protocol is adapted from the expression and purification of CbTPS1 from Cinnamomum burmanni in E. coli.[3]

-

Gene Cloning and Expression: The open reading frame of the BPS gene is cloned into an expression vector (e.g., pET-32a(+)) and transformed into a suitable E. coli expression strain (e.g., Transetta (DE3)).

-

Cell Culture and Induction: Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue cultivation at 16°C for 20-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Affinity Chromatography: Centrifuge the lysate to remove cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: Elute the recombinant BPS protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Desalting: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.2, 10% glycerol) using a desalting column or dialysis.

4.1.2. Purification of (+)-Borneol Dehydrogenase (Recombinant)

This protocol is based on the purification of BDH from Pseudomonas sp. TCU-HL1.[1]

-

Expression and Lysis: Similar to BPS, express the recombinant BDH in E. coli. Resuspend the harvested cells in 10 mM potassium phosphate buffer (pH 7.0) and lyse by sonication.

-

Ammonium Sulfate Precipitation: Remove cell debris by centrifugation. Bring the supernatant to 20% ammonium sulfate saturation by slow addition of solid ammonium sulfate.

-

Hydrophobic Interaction Chromatography: After centrifugation, load the supernatant onto a Phenyl Sepharose column. Elute with a decreasing gradient of ammonium sulfate.[5]

-

Ion-Exchange Chromatography: Pool the active fractions, dialyze against a low-salt buffer, and load onto a Q Sepharose anion-exchange column. Elute with an increasing salt gradient.[5]

-

Concentration: Concentrate the purified protein using ultrafiltration.

Enzyme Assays

4.2.1. (+)-Bornyl Diphosphate Synthase Assay

This assay determines the activity of BPS by measuring the formation of (+)-borneol after dephosphorylation of the primary product.[3]

-

Reaction Mixture: Prepare a reaction mixture (300 μL final volume) containing 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT, and the purified BPS enzyme (e.g., 380 nM).

-

Substrate Addition: Initiate the reaction by adding the substrate, geranyl diphosphate (GPP), to a final concentration of 50 μM. For kinetic assays, vary the GPP concentration (e.g., 0.125 to 150 μM).[3]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 3 minutes for kinetic assays).[3]

-

Dephosphorylation: Stop the reaction and dephosphorylate the product by adding calf intestinal alkaline phosphatase (CIAP) and incubating at 37°C for 2 hours.[3]

-

Product Extraction: Extract the monoterpene products by adding an equal volume of a solvent like hexane or ethyl acetate, followed by vigorous vortexing.

-

GC-MS Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.

4.2.2. (+)-Borneol Dehydrogenase Assay

This spectrophotometric assay measures the activity of BDH by monitoring the formation of NADH.[1]

-

Reaction Mixture: In a total volume of 600 μL of 100 mM Tris buffer (pH 8.5), add the purified BDH enzyme (e.g., 7 μg).[1]

-

Substrate Addition: Add the substrate, (+)-borneol (e.g., to a final concentration of 1 mM).

-

Initiation: Start the reaction by adding NAD⁺ (e.g., to a final concentration of 1 mM).

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at room temperature for 5 minutes using a spectrophotometer. The rate of NADH formation is directly proportional to the enzyme activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Product Identification by GC-MS

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Employ a suitable capillary column for terpene analysis (e.g., DB-5MS).[6]

-

GC Conditions:

-

MS Conditions:

-

Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards.

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and a general experimental workflow for enzyme characterization.

Caption: The enzymatic cascade of this compound biosynthesis from geranyl diphosphate.

Caption: A generalized experimental workflow for the characterization of biosynthetic enzymes.

References

- 1. Borneol Dehydrogenase from Pseudomonas sp. Strain TCU-HL1 Catalyzes the Oxidation of (+)-Borneol and Its Isomers to Camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bornyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 3. Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural characterization of borneol dehydrogenase from Pseudomonas sp. TCU-HL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Integrated transcriptomic and metabolomic analysis reveal the mechanism of citral production in Camphora officinarum Nees ex Wall leaves [frontiersin.org]

physicochemical properties of enantiopure (+)-camphor

An In-depth Technical Guide to the Physicochemical Properties of Enantiopure (+)-Camphor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a bicyclic monoterpene ketone of significant interest in the pharmaceutical and chemical industries. The data and methodologies presented herein are intended to support research, development, and quality control activities.

Physicochemical Properties

Enantiopure this compound, systematically named (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a white, crystalline solid known for its characteristic penetrating odor.[1][2][3] Its physical and chemical characteristics are crucial for its application in various fields, including its use as a topical analgesic, a plasticizer, and a chiral auxiliary in chemical synthesis.

Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [4][5] |

| Molar Mass | 152.23 g/mol | [5] |

| Appearance | Colorless or white crystalline powder/solid | [1][2] |

| Odor | Strong, penetrating, aromatic, mothball-like | [1][2] |

| Density | 0.992 g/cm³ at 25 °C | [1][4] |

Thermal Properties

The thermal behavior of this compound is a critical indicator of its purity.[6] It is known to sublime at room temperature.[7]

| Property | Value | Reference |

| Melting Point | 175–179 °C (347–351 °F; 448–450 K) | [6][8] |

| Boiling Point | 204–209 °C (408 °F; 482 K) | [4][8][9] |

| Flash Point | 66 °C (150 °F) (closed cup) | [1][10] |

| Autoignition Temp. | 870 °F (466 °C) |

Optical Properties

As a chiral molecule, this compound rotates plane-polarized light, a property defined by its specific rotation.

| Property | Value | Conditions | Reference |

| Specific Rotation | +44.26° to +44.3° | Ethanol, 20°C, Sodium D-line (589 nm) | [11][12] |

Solubility Data

The solubility of this compound is a key parameter for formulation development.

| Solvent | Solubility | Temperature | Reference |

| Water | 1.2 g/L | 20-25 °C | [1][5][8] |

| Ethanol | 1 g / 1 mL (freely soluble) | 25 °C | [1][13] |

| Ether | 1 g / 1 mL (freely soluble) | 25 °C | [1] |

| Chloroform | 1 g / 0.5 mL (freely soluble) | 25 °C | [1] |

| Acetone | ~2500 g/dm³ (freely soluble) | - | [8] |

| Acetic Acid | ~2000 g/dm³ (freely soluble) | - | [8] |

| Fatty Oils | Freely Soluble | - | [14] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

| Technique | Key Peaks / Signals | Reference |

| Infrared (IR) | Strong C=O stretch at ~1740 cm⁻¹, C-H stretches at ~2800-3000 cm⁻¹ | [15][16] |

| ¹H-NMR (in CDCl₃) | Three distinct methyl singlets (~0.8-1.0 ppm), complex multiplets for methylene and methine protons. | [17][18] |

| ¹³C-NMR (in CDCl₃) | Carbonyl carbon (C=O) at ~219 ppm, quaternary carbons, and methyl carbons at distinct shifts. | [17] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid. Automated instruments offer higher precision and reproducibility.[6][19]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or automated instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil)

-

Spatula and porous plate

Procedure:

-

Sample Preparation: Finely powder a small amount of dry this compound on a porous plate.[20]

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[20]

-

Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb. Place the assembly into the melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[6][20]

Measurement of Specific Rotation (Polarimetry)

Optical activity is measured using a polarimeter, which quantifies the rotation of plane-polarized light by a chiral sample.[21][22]

Apparatus:

-

Polarimeter (with sodium D-line source, 589 nm)

-

Polarimeter cell (sample tube), typically 1 dm in length

-

Volumetric flask and analytical balance

-

Solvent (e.g., high-purity ethanol)

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound (e.g., 5 g) and dissolve it in a precise volume of ethanol (e.g., in a 50 mL volumetric flask) at a constant temperature (e.g., 20 °C).[23]

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell, setting the zero point.

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared camphor solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Data Acquisition: Measure the observed angle of rotation (α). Take multiple readings and calculate the average.[22]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL[24]

-

Spectroscopic Analysis

2.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically generate the absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands, notably the strong carbonyl (C=O) peak.[15][25]

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17]

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra. Standard experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.

-

Analysis: Integrate the proton signals and assign chemical shifts for both proton and carbon nuclei by comparing with literature values and using correlation spectra.[17][18]

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an enantiopure this compound sample.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Camphor | 76-22-2 [chemicalbook.com]

- 3. gangotricamphor.com [gangotricamphor.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. acs.org [acs.org]

- 6. mt.com [mt.com]

- 7. Camphor in Chemistry: Properties, Uses & Production Explained [vedantu.com]

- 8. Camphor - Wikipedia [en.wikipedia.org]

- 9. camphor [stenutz.eu]

- 10. CAMPHOR | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Specific_rotation [chemeurope.com]

- 12. Solved The specific rotation of (t)-camphor is +44.3°. A | Chegg.com [chegg.com]

- 13. Taiwan Tekho Camphor Co., Ltd. [camphor.com.tw]

- 14. D-CAMPHOR - CD Formulation [formulationbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solved Analyze the IR Spectrum for Camphor and compare with | Chegg.com [chegg.com]

- 17. bmse001230 Camphor at BMRB [bmrb.io]

- 18. researchgate.net [researchgate.net]

- 19. mt.com [mt.com]

- 20. davjalandhar.com [davjalandhar.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. digicollections.net [digicollections.net]

- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 24. Specific rotation - Wikipedia [en.wikipedia.org]

- 25. Camphor [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Camphor

This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, a bicyclic monoterpene ketone of significant interest in synthetic chemistry and drug development. Its rigid chiral framework has made it a valuable starting material for asymmetric synthesis.

Introduction to Camphor's Chirality

Camphor is a chiral molecule that exists as a pair of enantiomers: the naturally occurring this compound and its mirror image, (-)-camphor.[1] The chirality of camphor arises from its bridged bicyclic structure, which contains two stereocenters at the bridgehead carbon atoms, C1 and C4.[2] Despite having two stereocenters, which would typically suggest the possibility of four stereoisomers (2^n, where n=2), only two enantiomers are stable and isolable. The rigid [2.2.1] bicyclic ring system prevents the formation of the diastereomers (the "trans" isomers), as it would introduce excessive ring strain.

Absolute Configuration of this compound

The absolute spatial arrangement of atoms in this compound is defined by the Cahn-Ingold-Prelog (CIP) priority rules. According to this system, the naturally occurring dextrorotatory enantiomer, this compound, is designated as (1R,4R)-bornan-2-one.[1][3] Its counterpart, (-)-camphor, has the (1S,4S) configuration.[2]

The determination of the R/S configuration at each stereocenter involves assigning priorities to the four substituents attached to it based on atomic number.[4][5]

Stereocenter C1:

-

Identify Substituents: The C1 atom is bonded to C2 (a carbonyl carbon), C6 (a methylene carbon), C7 (a methyl-substituted carbon), and C4 (a bridgehead carbon).

-

Assign Priorities:

-

Priority 1: C2 - The carbonyl carbon is double-bonded to an oxygen atom, giving it the highest priority.

-

Priority 2: C6 - This path leads to C5 and then C4.

-

Priority 3: C7 - This is a quaternary carbon with two methyl groups.

-

Priority 4: C4 - This is the other bridgehead carbon.

-

-

Determine Configuration: When viewing the molecule with the lowest priority group (C4) pointing away, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction. Therefore, the configuration at C1 is R .

Stereocenter C4:

-

Identify Substituents: The C4 atom is bonded to C3 (a methylene carbon), C5 (a methylene carbon), the C7 bridge, and C1 (the other bridgehead carbon).

-

Assign Priorities:

-

Priority 1: C3 - This path leads to the carbonyl group at C2.

-

Priority 2: C5 - This path leads to C6 and then to C1.

-

Priority 3: C1 - The other bridgehead carbon.

-

Priority 4: The C7 bridge (specifically the bond to the quaternary carbon).

-

-

Determine Configuration: With the lowest priority group (the C7 bridge) pointing away, the sequence from priority 1 to 2 to 3 is clockwise. Thus, the configuration at C4 is also R .

The logical workflow for applying the CIP rules is visualized below.

The application of these rules to the C1 stereocenter of this compound is illustrated in the following diagram.

Physicochemical and Spectroscopic Data

The enantiomers of camphor are physically identical in achiral environments, with the exception of their interaction with plane-polarized light. This property, known as optical activity, is a defining characteristic.[6]

| Property | (+)-(1R,4R)-Camphor | (-)-(1S,4S)-Camphor |

| CAS Number | 464-49-3[1] | 464-48-2[1] |

| Appearance | Waxy, colorless solid[1] | Waxy, colorless solid |

| Melting Point | ~179 °C | ~179 °C |

| Specific Rotation ([(\alpha)]D) | +44.1° to +44.3°[3][7] | -44.1° to -44.3° |

Specific rotation values are typically measured in ethanol or chloroform.

Experimental Protocols for Stereochemical Analysis

Polarimetry is used to measure the angle of rotation of plane-polarized light caused by a solution of a chiral substance.[6] The enantiomeric excess (ee) of a sample can be calculated from its observed specific rotation.

General Protocol:

-

Sample Preparation: Accurately weigh a sample of camphor and dissolve it in a known volume of a suitable achiral solvent (e.g., ethanol) to a precise concentration (c, in g/mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

-

Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the sample solution. Measure the observed angle of rotation ((\alpha)).

-

Calculation of Specific Rotation: [(\alpha)]D = (\alpha) / (c * l)

-

Calculation of Enantiomeric Excess (ee): ee (%) = ([(\alpha)]sample / [(\alpha)]pure) * 100 Where [(\alpha)]pure is the specific rotation of the pure enantiomer (+44.1° for this compound).[3]

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound, thereby unambiguously assigning its absolute configuration.[4][8]

Methodology Overview:

-

Crystal Growth: High-quality single crystals of the camphor sample or a suitable derivative are grown.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the crystal's unit cell.

-

Structure Refinement: An atomic model is fitted to the electron density map and refined to best match the observed diffraction data.

-

Absolute Configuration Assignment: Using anomalous dispersion effects (the Friedel's law breakdown), the absolute configuration of the molecule is determined.

The logical relationship between these analytical methods is shown in the diagram below.

Significance in Drug Development and Biological Activity

The stereochemistry of a molecule is critical in pharmacology, as biological systems (enzymes, receptors) are themselves chiral. Enantiomers of a drug can exhibit different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic. Camphor and its derivatives are used in various pharmaceutical applications and as chiral auxiliaries in the synthesis of complex molecules.[9][10] For instance, derivatives of camphor have been synthesized and evaluated for their cytotoxicity against cancer cell lines, where specific stereoisomers show significantly higher potency.[11][12] The well-defined and rigid stereochemistry of this compound makes it an excellent starting scaffold for creating new chiral drugs with predictable three-dimensional structures.[13]

References

- 1. Camphor - Wikipedia [en.wikipedia.org]

- 2. 10) The absolute configuration at the two chiral centres of (-)-camphor i.. [askfilo.com]

- 3. Solved Natural camphor ((+)-1R, 4R) has a specific rotation | Chegg.com [chegg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myheplus.com [myheplus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solved The specific rotation of (t)-camphor is +44.3°. A | Chegg.com [chegg.com]

- 8. The determination of the absolute configurations of diastereomers of (S)-camphanoyl 3-hydroxy-5-oxohexanoic acid derivatives by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. degruyterbrill.com [degruyterbrill.com]

- 10. nbinno.com [nbinno.com]

- 11. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of (+)-Camphor: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for (+)-camphor, a bicyclic monoterpene ketone widely used in chemical synthesis and various industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Quantitative Spectroscopic Data

The structural elucidation of this compound is strongly supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.36 | m | 1H | H-4 |

| ~2.09 | m | 1H | H-3 (endo) |

| ~1.96 | m | 1H | H-5 (exo) |

| ~1.85 | d | 1H | H-3 (exo) |

| ~1.68 | m | 1H | H-6 (exo) |

| ~1.37 | m | 2H | H-5, H-6 (endo) |

| 0.96 | s | 3H | CH₃-10 |

| 0.91 | s | 3H | CH₃-8 |

| 0.84 | s | 3H | CH₃-9 |

Note: Assignments can vary slightly between sources. Data compiled from multiple spectroscopic databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 219.8 | C-2 (C=O) |

| 57.7 | C-1 |

| 46.8 | C-7 |

| 43.3 | C-4 |

| 43.0 | C-3 |

| 29.9 | C-5 |

| 27.0 | C-6 |

| 19.8 | C-8 |

| 19.1 | C-9 |

| 9.3 | C-10 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960-2870 | C-H stretching | Alkane (CH, CH₂, CH₃) |

| ~1740 | C=O stretching (strong, sharp) | Ketone |

| ~1450 | CH₂ bending | Alkane |

| ~1375 | CH₃ bending | Alkane |

Note: The most prominent peak is the carbonyl stretch, characteristic of a ketone.[2][3]

Table 4: Major Mass Spectrometry Fragments (Electron Ionization) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [M - C₃H₈]⁺ or [M - 44]⁺ |

| 95 | Very High (Base Peak) | [M - C₃H₇O]⁺ or [M - 57]⁺, likely a tropylium-like ion |

| 81 | High | [C₆H₉]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

The molecular ion peak at m/z 152 confirms the molecular formula C₁₀H₁₆O.[4][5]

Experimental Protocols

The data presented were obtained using standard spectroscopic methodologies as outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), within a 5 mm NMR tube.[6] A small quantity of tetramethylsilane (TMS) is often included as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy : The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). A standard pulse sequence is used, and typically a small number of scans are sufficient due to the high natural abundance of ¹H.[7][8]

-

¹³C NMR Spectroscopy : Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans and a more concentrated sample may be required to achieve a good signal-to-noise ratio.[5] Spectra are commonly recorded with proton-noise decoupling to simplify the spectrum to single lines for each unique carbon atom.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed as it requires minimal sample preparation.

-

ATR-FTIR : A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond).[9] Pressure is applied to ensure firm contact between the sample and the crystal. The IR beam is passed through the crystal, where it interacts with the sample at the surface, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.[9][10]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small, volatile molecules like camphor, often coupled with Gas Chromatography (GC) for sample introduction.

-

GC-MS with Electron Ionization : The sample is injected into the GC, where it is vaporized and separated from the solvent.[11] Upon entering the mass spectrometer's ion source, the gaseous camphor molecules are bombarded with high-energy electrons (typically 70 eV).[4][12] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.[11][13] These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[11]

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic data to structural features of camphor.

References

- 1. brainly.com [brainly.com]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How To [chem.rochester.edu]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Unveiling the Chiral World of (+)-Camphor: An In-depth Guide to its Chiroptical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of (+)-camphor and its derivatives. As a readily available and structurally rigid chiral scaffold, camphor has been instrumental in the development of asymmetric synthesis and the study of stereochemical effects. This document delves into the core principles of its optical activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying relationships, serving as a vital resource for researchers in chemistry, pharmacology, and materials science.

Core Chiroptical Properties: A Quantitative Overview

The chiroptical properties of this compound and its derivatives are primarily characterized by their specific rotation and circular dichroism. These properties are exquisitely sensitive to the molecule's three-dimensional structure and the nature and position of its substituents.

Specific Rotation

Specific rotation ([α]) is a fundamental measure of the optical activity of a chiral compound. It is defined as the observed angle of rotation of plane-polarized light per unit path length and concentration.[1] For this compound, the specific rotation is a positive value, indicating its dextrorotatory nature. The magnitude of the specific rotation is influenced by the solvent, temperature, and the wavelength of the incident light.[2][3]

Table 1: Specific Rotation of this compound and Selected Derivatives

| Compound | Solvent | Temperature (°C) | Wavelength (nm) | Specific Rotation [α] (deg·mL·g⁻¹·dm⁻¹) | Reference(s) |

| This compound | Ethanol | 20 | 589 | +44.26 | [3][4] |

| This compound | Absolute Alcohol | Not Specified | Not Specified | Varies with concentration | [2] |

| (-)-Camphor | Ethanol | 20 | 589 | -43 to -46 (c=20) | [5] |

| 3-Heptafluorobutyryl-(+)-camphor | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| N-Ethylcamphorimide | Ethanol | Not Specified | Not Specified | +11.2 (c=2.02) | [2] |

| N-Phenylcamphorimide | Chloroform | Not Specified | Not Specified | +11.6 (c=1.12) | [2] |

| Camphorquinone-p-anisylimine | Not Specified | Not Specified | Near UV | High optical rotation | [2] |

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] The resulting CD spectrum provides information about the electronic transitions and the stereochemistry of the molecule. The n→π* transition of the carbonyl group in camphor and its derivatives gives rise to a characteristic CD band in the UV region (around 280-300 nm).[8] The sign and intensity of this band are dictated by the octant rule, which relates the spatial disposition of substituents relative to the carbonyl chromophore to the sign of the Cotton effect.

Table 2: Electronic Circular Dichroism Data for this compound and Derivatives

| Compound | Solvent | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Molar Extinction Δε (M⁻¹·cm⁻¹) | Reference(s) |

| This compound | Not Specified | ~280-300 | Not Specified | Not Specified | [8] |

| Camphorquinone | Carbon Tetrachloride | ~280-300 | Not Specified | Not Specified | [8] |

| Camphor-10-sulfonic acid (CSA) | Water | Not Specified | Not Specified | Not Specified | [8] |

| 3-Hydroxy-(+)-bornan-2-one | Not Specified | Not Specified | Data reported | Data reported | [9] |

| 3-Acetoxy-(+)-bornan-2-one | Not Specified | Not Specified | Data reported | Data reported | [9] |

Experimental Protocols for Chiroptical Analysis

Accurate and reproducible measurement of chiroptical properties is paramount. This section outlines the generalized experimental procedures for determining specific rotation and circular dichroism of camphor derivatives.

Measurement of Specific Rotation

Objective: To determine the specific rotation of a camphor derivative.

Materials:

-

Polarimeter

-

Sodium D-line lamp (589 nm) or other monochromatic light source

-

Polarimeter cell (typically 1 dm)

-

Volumetric flasks

-

Analytical balance

-

Sample of the camphor derivative

-

High-purity solvent (e.g., ethanol, chloroform)

Procedure:

-

Solution Preparation: Accurately weigh a known mass of the camphor derivative and dissolve it in a specific volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically expressed in g/mL or g/100mL.[1]

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This usually involves measuring the rotation of the pure solvent (blank) and setting it to zero.

-

Sample Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

-

Data Acquisition: Measure the observed angle of rotation (α) at a constant temperature (e.g., 20°C or 25°C).[10]

-

Calculation: Calculate the specific rotation [α] using the following formula[1][11]: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Measurement of Circular Dichroism (CD)

Objective: To obtain the electronic circular dichroism spectrum of a camphor derivative.

Materials:

-

CD spectropolarimeter equipped with a xenon lamp

-

Quartz cuvettes of known path length (e.g., 1 cm, 0.1 cm)

-

High-purity, UV-transparent solvent (e.g., methanol, acetonitrile)

-

Sample of the camphor derivative

-

Nitrogen gas supply for purging the instrument

Procedure:

-

Sample Preparation: Prepare a solution of the camphor derivative in the chosen solvent at a concentration that results in an absorbance of approximately 0.8-1.0 at the wavelength of maximum absorption to ensure an optimal signal-to-noise ratio.[7]

-

Instrument Setup: Turn on the CD spectropolarimeter and the xenon lamp, allowing them to warm up and stabilize. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample measurement.

-

Sample Measurement: Record the CD spectrum of the sample solution over the desired wavelength range (e.g., 190-400 nm for the n→π* transition of the carbonyl group).

-

Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically presented as ellipticity (θ) in millidegrees (mdeg) or as molar ellipticity ([θ]) in deg·cm²·dmol⁻¹, or as molar extinction coefficient difference (Δε) in M⁻¹·cm⁻¹.[7]

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding the relationships between molecular structure, experimental procedures, and chiroptical outcomes. The following diagrams, generated using the DOT language, illustrate these concepts.

Experimental Workflow for Chiroptical Analysis

Caption: Experimental workflow for chiroptical analysis of camphor derivatives.

Relationship between Stereochemistry and CD Signal (Octant Rule)

Caption: The octant rule predicts the sign of the Cotton effect in CD spectra.

Conclusion

The chiroptical properties of this compound and its derivatives provide a powerful lens through which to study stereochemistry and molecular interactions. The data and protocols presented in this guide offer a foundational resource for researchers leveraging these unique molecules in drug discovery, asymmetric catalysis, and the development of novel chiral materials. A thorough understanding of their specific rotation and circular dichroism is essential for elucidating structure-activity relationships and for the rational design of new chiral entities with desired functionalities.

References

- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 2. repository.royalholloway.ac.uk [repository.royalholloway.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Specific_rotation [chemeurope.com]

- 5. chemimpex.com [chemimpex.com]

- 6. [2510.10636] Photoelectron Spectroscopy and Circular Dichroism of an Open-Shell Organometallic Camphor Complex [arxiv.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Chirality of camphor derivatives by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optical rotatory dispersion and circular dichroism. Part LXIX. Camphor derivatives; ‘anti-Octant’ behaviour of hydroxy- and acetoxysubstituents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. digicollections.net [digicollections.net]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

The Biological and Pharmacological Activities of (+)-Camphor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Camphor, a bicyclic monoterpene, has a long history of use in traditional medicine for its diverse therapeutic properties. This technical guide provides an in-depth overview of the biological and pharmacological activities of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts centered on this versatile natural compound.

Introduction

Camphor is a white, crystalline substance with a characteristic pungent odor, extracted from the wood of the camphor tree (Cinnamomum camphora) or synthesized from turpentine oil.[1] It exists as two enantiomers, this compound and (-)-camphor, with this compound being the more common and extensively studied form. Traditionally, camphor has been used topically to relieve pain, itching, and inflammation.[2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these effects, revealing a complex interplay with various cellular targets, most notably transient receptor potential (TRP) channels. This guide will delve into the key pharmacological activities of this compound, providing a comprehensive resource for the scientific community.

Pharmacological Activities

Analgesic and Counter-irritant Effects

This compound is widely recognized for its analgesic properties, which are primarily attributed to its interaction with sensory nerve endings in the skin.[4] It acts as a counter-irritant, producing a sensation of warmth when applied vigorously and a cooling sensation when applied gently.[4] This dual action is thought to distract from the underlying pain stimulus.[5]

The molecular basis for camphor's analgesic and sensory effects lies in its modulation of several TRP channels.[6] Notably, this compound activates and subsequently strongly desensitizes Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in heat and pain sensation.[7] This desensitization is more rapid and complete than that induced by capsaicin, the pungent compound in chili peppers, which also targets TRPV1.[7] Camphor's activation of TRPV1 is independent of the vanilloid binding site targeted by capsaicin.[7][8] Furthermore, this compound has been shown to activate TRPV3 and TRPM8 (the primary cold and menthol sensor), contributing to its complex sensory effects, and inhibit TRPA1, a receptor involved in noxious cold and irritant sensation.[7][9][10]

Anti-inflammatory Activity

In addition to its analgesic effects, this compound exhibits significant anti-inflammatory properties.[2][11] Studies have demonstrated that camphor can reduce inflammation in various experimental models. The essential oil of Cinnamomum camphora, rich in camphor, has been shown to significantly decrease the release of nitric oxide (NO) and the mRNA expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells.[6][12] Furthermore, it can attenuate the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α).[12][13] The anti-inflammatory action of camphor may also be mediated by its ability to suppress the NF-κB signaling pathway.[14]

Antimicrobial and Antifungal Activity

This compound and essential oils containing it have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[15][16] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and eventual cell death. Camphor has shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.[15] Some camphor derivatives have also been shown to inhibit fungal growth by disrupting the cell membrane and inhibiting key metabolic enzymes.[10]

Skin Penetration Enhancement

This compound is recognized for its ability to enhance the transdermal penetration of other drugs.[17][18] This property is particularly valuable in topical and transdermal drug delivery systems. The mechanism behind this effect is thought to involve the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby reducing its barrier function and facilitating the passage of other molecules.[18] Studies have shown that camphor can increase the permeation of both lipophilic and hydrophilic drugs.[17]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological and pharmacological activities of this compound from various studies.

Table 1: Analgesic Activity of this compound

| Experimental Model | Animal Model | Administration Route | Dose | Observed Effect | Reference |

| Formalin Test (Phase I) | Mice | Intraperitoneal | 50 mg/kg | Significant reduction in flinching and licking time (84.17s vs 156.83s for vehicle) | [19] |

| Formalin Test (Phase II) | Mice | Intraperitoneal | 50 mg/kg | Significant reduction in flinching and licking time (82.33s vs 147s for vehicle) | [19] |

| AITC-induced Pain | Mice | Intraperitoneal | 25 mg/kg | Significant reduction in flinching and licking time (51.30s vs 89.84s for vehicle) | [19] |

| AITC-induced Pain | Mice | Intraperitoneal | 50 mg/kg | Significant reduction in flinching and licking time (20.52s vs 89.84s for vehicle) | [19] |

| Acetic acid-induced writhing | Mice | Topical | 2.6, 4.4, 6.1 mg/kg | Significant dose-dependent reduction in writhing movements | [20] |

| Hot Plate Test | Rats | Oral | 100, 200 mg/kg | Dose-dependent significant increase in reaction time | [4] |

Table 2: Anti-inflammatory Activity of this compound

| Experimental Model | Cell Line/Animal Model | Test Substance | Concentration/Dose | IC50/Inhibition | Reference |

| NO Production Inhibition | LPS-stimulated BV2 microglial cells | C. camphora essential oil | 100, 150, 200 µg/mL | Significant decrease in NO release | [6] |

| Cytokine (IL-6, IL-1β, TNF-α) Inhibition | LPS-stimulated RAW264.7 cells | C. camphora extracts | 100 µg/mL | 20-70% inhibition of cytokine production | [21] |

| Xylene-induced ear edema | Mice | C. camphora essential oil | Topical | Significant reduction in ear swelling | [12] |

| Heat-induced hemolysis | Human erythrocytes | C. camphora essential oil | - | IC50 = 5.29 mg/mL | [12] |

| Hypotonic solution-induced hemolysis | Human erythrocytes | C. camphora essential oil | - | IC50 = 0.26 mg/mL | [12] |

Table 3: Antimicrobial Activity of this compound and Camphor-containing Essential Oils

| Microorganism | Test Substance | MIC (Minimum Inhibitory Concentration) | MBC (Minimum Bactericidal Concentration) | Reference |

| Escherichia coli (clinical isolates) | C. camphora essential oil | 2-8 µL/mL | 2-16 µL/mL | [11] |

| Escherichia coli ATCC 25922 | C. camphora essential oil | 4 µL/mL | 8 µL/mL | [11] |

| Staphylococcus aureus 418BLD | C. camphora essential oil | 1.04% (v/v) | 3.13% (v/v) | [15] |

| Acinetobacter baumannii 28TA | C. camphora essential oil | 1.04% (v/v) | 3.13% (v/v) | [15] |

| Serratia marcescens | Wood essential oil of C. camphora | 39.1 μg/mL | Not reported | [5] |

Detailed Experimental Methodologies

Whole-Cell Patch-Clamp for TRPV1 Activation and Desensitization

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in appropriate media and transiently transfected with plasmids encoding rat TRPV1 (rTRPV1) using a suitable transfection reagent.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2 with CsOH. The external solution usually contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Drug Application: this compound solutions of varying concentrations (e.g., 1, 3, 10 mM) are prepared in the external solution and applied to the cells via a gravity-fed perfusion system.

-

Data Acquisition and Analysis: Currents are recorded using an amplifier and appropriate software. Voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) are applied periodically to elicit currents. The current amplitudes at specific voltages (e.g., +60 mV and -60 mV) are measured to quantify channel activation. Desensitization is observed as a decrease in current amplitude during prolonged application of camphor.[8]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Bacterial Strains and Culture Conditions: The test microorganisms (e.g., E. coli, S. aureus) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Broth Microdilution Assay: A serial two-fold dilution of this compound or camphor-containing essential oil is prepared in a 96-well microtiter plate containing the broth medium. A standardized inoculum of the test bacteria (e.g., 1 x 10^5 CFU/mL) is added to each well.

-

Incubation and MIC Determination: The microtiter plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the test substance that completely inhibits visible bacterial growth.

-